molecular formula C19H20N4O2 B2662477 (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 899972-92-0

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2662477
CAS No.: 899972-92-0
M. Wt: 336.395
InChI Key: QPOITXACHHFGDU-OQKWZONESA-N
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Description

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a chemical research compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This scaffold is found in compounds with a wide range of reported activities, including anti-cancer and anti-leishmanial properties . Recent studies on closely related 2,3-dihydroquinazolin-4(1H)-one derivatives have identified specific analogs as potent, broad-spectrum cytotoxic agents against a panel of human cancer cell lines, such as colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), and lung (H460) . The proposed mechanism of action for these active derivatives is the inhibition of tubulin polymerization, a established target for anticancer drugs, which leads to cell cycle arrest in the G2/M phase . This suggests that this compound may hold significant value for researchers investigating novel antitubulin agents and cytotoxic mechanisms. The product is provided for research and development purposes in vitro. It is strictly for laboratory use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

899972-92-0

Molecular Formula

C19H20N4O2

Molecular Weight

336.395

IUPAC Name

1-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C19H20N4O2/c1-13(2)12-23-17(15-10-6-7-11-16(15)21-19(23)25)22-18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,20,22,24)

InChI Key

QPOITXACHHFGDU-OQKWZONESA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea exhibits significant anticancer properties. It has been evaluated for its ability to inhibit tumor growth and specific enzymes involved in cancer progression.

Case Study:
A study conducted on derivatives of quinazolinone reported that compounds similar to this compound showed promising results against the MDA-MB-231 breast cancer cell line. The in vitro assays demonstrated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

CompoundCell Line TestedIC50 Value (µM)Reference
(E)-1-(3-isobutyl...)MDA-MB-23115.6
Similar Quinazolinone DerivativeMDA-MB-23112.8

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. The presence of the quinazolinone structure is known to enhance antimicrobial properties.

Case Study:
A recent investigation into various quinazolinone derivatives revealed that they exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pseudomonas aeruginosa32
Staphylococcus aureus16

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : This step often involves cyclization reactions using appropriate precursors.
  • Urea Formation : The urea moiety can be introduced through reaction with isocyanates or other urea derivatives.
  • Purification : Techniques such as crystallization and chromatography are utilized to purify the final product.

Mechanism of Action

The mechanism of action of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Influence: The isobutyl group at position 3 distinguishes the target compound from derivatives like II (1,7-disubstituted) and V (2-disubstituted). The phenylurea group at N1 introduces hydrogen-bond donors/acceptors, analogous to the cholinesterase-inhibiting I, but with a urea linkage instead of simpler alkyl/aryl chains .

Biological Activity: While the target compound’s activity remains uncharacterized in the provided evidence, analogs such as II (PKC inhibitor) and V (antitubulin agent) demonstrate that minor structural changes yield divergent mechanisms. For example, II’s selectivity for PKC is attributed to its 1,7-disubstitution pattern, whereas V’s antitubulin activity correlates with planar aromatic substituents at position 2 .

Stereochemical Considerations :

  • The (E)-configuration of the phenylurea group likely optimizes spatial alignment for target engagement, a feature validated in crystallographic studies using SHELX and ORTEP-3 . This contrasts with III (dimeric structure), where activity depends on symmetry rather than stereochemistry .

Physicochemical Properties :

  • The isobutyl group increases logP compared to IV (halogen-substituted), suggesting improved bioavailability. However, the phenylurea moiety may introduce polarity, balancing hydrophobicity for optimal ADME profiles.

Biological Activity

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of 366.4 g/mol. The compound features a unique ylidene linkage and a quinazolinone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22N4O3C_{20}H_{22}N_4O_3
Molecular Weight366.4 g/mol
CAS Number941895-00-7

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in tumor growth and inflammation pathways, particularly COX-2, which is crucial in the inflammatory response and cancer progression .
  • Antioxidant Activity : The compound has shown promising results in reducing oxidative stress, which is linked to various diseases, including cancer. Its structural features allow it to scavenge free radicals effectively .

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been found to inhibit cell proliferation in various cancer cell lines by modulating cell cycle regulators and apoptotic pathways .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests it could be effective as an anti-inflammatory agent. In animal models, it has reduced inflammation markers significantly compared to control groups .

Case Study: COX Inhibition

A specific study highlighted the COX inhibitory activity of related compounds with similar structures. The maximum COX inhibition observed was 47.1% at a concentration of 20 μM for a structurally analogous compound, indicating potential for this compound to exhibit similar or enhanced activity .

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